Bismuth pentafluoride

Descripción general

Descripción

Bismuth pentafluoride is an inorganic compound with the chemical formula BiF₅. It is a white solid that is highly reactive and is of interest to researchers due to its unique properties. This compound is known for being the most reactive of the pnictogen pentafluorides and is an extremely strong fluorinating agent .

Métodos De Preparación

Bismuth pentafluoride can be synthesized through several methods:

Direct Fluorination: Bismuth trifluoride is treated with fluorine gas at 500°C to produce this compound. [ \text{BiF}_3 + \text{F}_2 \rightarrow \text{BiF}_5 ]

Alternative Synthesis: Chlorine trifluoride can be used as a fluorinating agent at 350°C to produce this compound. [ \text{BiF}_3 + \text{ClF}_3 \rightarrow \text{BiF}_5 + \text{ClF} ]

Análisis De Reacciones Químicas

Reactions with Water and Moisture

BiF₅ reacts violently with water, producing ozone (O₃) and oxygen difluoride (OF₂):

In humid air, it rapidly hydrolyzes, turning yellow-brown due to partial decomposition . The reaction is exothermic and may ignite under certain conditions.

Fluorination Reactions

As a potent fluorinating agent, BiF₅ transfers fluorine atoms to diverse substrates:

2.1. Halogen Fluorination

-

Chlorine (Cl₂) : Forms chlorine trifluoride (ClF₃) at 180°C:

-

Bromine (Br₂) : Produces bromine trifluoride (BrF₃) at elevated temperatures:

-

Iodine (I₂) : Reacts at room temperature, yielding iodine fluorides .

2.2. Metal and Metal Compound Fluorination

-

Uranium tetrafluoride (UF₄) : Oxidizes to uranium hexafluoride (UF₆):

-

Alkali metal fluorides (MF) : Forms hexafluorobismuthates (M[BiF₆]):

| Substrate | Product | Temperature (°C) | Reference |

|---|---|---|---|

| Cl₂ | ClF₃ | 180 | |

| Br₂ | BrF₃ | 180 | |

| UF₄ | UF₆ | 150 | |

| KF | K[BiF₆] | RT |

Reactions with Organic Compounds

-

Hydrocarbons : Fluorinates paraffin oil to fluorocarbons >50°C .

-

Olefins : Facilitates iodofluorination (e.g., tetrafluoroethylene → pentafluoroethyl iodide) .

-

Polyacetylene : Dopes films to metallic states via fluorination .

BiF₅ also acts as a Lewis superacid catalyst in carbocation generation, enabling alkylation reactions for high-octane gasoline blends .

Redox and Decomposition Reactions

Aplicaciones Científicas De Investigación

Bismuth pentafluoride has several scientific research applications:

Mecanismo De Acción

Bismuth pentafluoride exerts its effects primarily through its strong fluorinating and oxidizing properties. It reacts with various substrates to introduce fluorine atoms or to oxidize the substrates. The molecular targets and pathways involved include the formation of fluorinated compounds and the oxidation of metals and non-metals .

Comparación Con Compuestos Similares

Bismuth pentafluoride is unique among the pnictogen pentafluorides due to its high reactivity and strong fluorinating ability. Similar compounds include:

- Phosphorus Pentafluoride (PF₅)

- Arsenic Pentafluoride (AsF₅)

- Antimony Pentafluoride (SbF₅)

These compounds share similar fluorinating properties but differ in their reactivity and specific applications .

Actividad Biológica

Bismuth pentafluoride (BiF₅) is an inorganic compound that has garnered attention for its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and implications for medicinal chemistry.

Structure and Properties

This compound is characterized by its white, hygroscopic solid form, which can crystallize into long tetragonal needle-like structures. It has a molecular weight of approximately 303.97 g/mol and a sublimation point around 550 °C, making it highly reactive, particularly with moisture . The compound exhibits Lewis acidity due to the empty orbitals of the bismuth atom, allowing it to accept electron pairs from Lewis bases, which can facilitate various chemical reactions.

Mechanisms of Biological Activity

Bismuth compounds, including this compound, have been primarily studied for their antimicrobial properties, particularly against Helicobacter pylori. Recent studies indicate that bismuth can disrupt multiple essential pathways in H. pylori, such as:

- Inhibition of Enzymatic Activity : Bismuth inactivates key enzymes involved in bacterial respiration and metabolism, including urease and alcohol dehydrogenase .

- Disruption of Oxidative Defense : Bismuth compounds damage the oxidative defense systems of bacteria, impairing their ability to survive oxidative stress .

- Interference with Adhesion : Bismuth has been shown to inhibit the adhesion of H. pylori to host cells by targeting proteins involved in this process .

Toxicity and Clinical Implications

Despite its potential therapeutic benefits, this compound is also associated with significant toxicity. Acute exposure can lead to severe irritation of the skin, eyes, and respiratory tract. Chronic exposure may result in bismuth encephalopathy, characterized by neurological symptoms such as memory deterioration and confusion . Case studies have documented instances of renal failure and gastrointestinal complications following excessive ingestion of bismuth-containing compounds .

Case Studies

- Acute Renal Failure : A patient developed acute renal failure after ingesting a high dose of bismuth subcitrate tablets. Autopsy revealed significant bismuth accumulation in kidney tissues .

- Neurological Symptoms : Chronic exposure to bismuth led to a case of encephalopathy with symptoms ranging from behavioral changes to severe cognitive decline .

Biological Activity Assessment

Recent studies have investigated the biological activity of organobismuth compounds related to this compound. These include:

- Antibacterial Activity : Research demonstrated that tris(pentafluorophenyl)bismuth(V) carboxylates exhibited moderate to significant antibacterial effects against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. The perfluoro groups attached to the bismuth atom were found to enhance biological activity due to increased hydrolytic stability .

- Antifungal Activity : Compounds derived from this compound showed antifungal properties against species such as Aspergillus flavus and Aspergillus niger, indicating a broad spectrum of biological activity .

Summary Table of Biological Activities

| Activity Type | Target Organisms | Activity Level |

|---|---|---|

| Antibacterial | Pseudomonas aeruginosa | Moderate to Significant |

| Staphylococcus aureus | Moderate | |

| Klebsiella pneumoniae | Moderate | |

| Antifungal | Aspergillus flavus | Significant |

| Aspergillus niger | Significant | |

| Insecticidal | Cockroaches | Moderate |

| Houseflies | Moderate |

Propiedades

IUPAC Name |

pentafluorobismuth | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.5FH/h;5*1H/q+5;;;;;/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHXPLXDFQOVHO-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

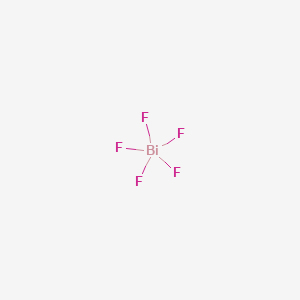

F[Bi](F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiF5 | |

| Record name | Bismuth pentafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth_pentafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228490 | |

| Record name | Bismuth pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.97242 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7787-62-4 | |

| Record name | Bismuth fluoride (BiF5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bismuth pentafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.